

An In-depth Technical Guide to Bromocyclopentane: Physical and Chemical Properties

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Compound of Interest

Compound Name: Bromocyclopentane

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For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of **bromocyclopentane** (CAS No: 137-43-9). It is intended for researchers, scientists, and professionals in drug development who utilize this versatile halogenated hydrocarbon in synthesis and other applications. This document details key quantitative data, experimental protocols for its synthesis and primary reactions, and visual representations of its chemical behavior to serve as a practical reference in a laboratory setting.

Physical and Spectroscopic Properties

Bromocyclopentane is a colorless to light yellowish-brown liquid at room temperature, often characterized by a camphor-like aroma.^{[1][2]} It may darken over time with prolonged storage.^[3] Its physical properties are critical for handling, reaction setup, and purification processes.

Physical Properties Summary

The fundamental physical characteristics of **bromocyclopentane** are summarized in the table below, compiled from various sources.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₉ Br	[1]
Molecular Weight	149.03 g/mol	[1]
Appearance	Clear, colorless to light yellow/brown liquid	[1][4]
Density	1.39 g/mL at 25 °C	[1][4]
Boiling Point	137-139 °C	[1][4][5]
Melting Point	No data available	[6]
Refractive Index (n ²⁰ /D)	1.488	[4][5]
Flash Point	35 - 42 °C (95 - 108 °F)	[1][6][7]
Vapor Pressure	9.73 mmHg at 25 °C	[1]
Water Solubility	Immiscible	[1][2][8]
Solubility in Organic Solvents	Soluble in ethanol, ether, chloroform, hexane	[1][8]

Spectroscopic Data

Spectroscopic data is essential for the identification and structural elucidation of **bromocyclopentane** and its reaction products.

Spectrum Type	Key Peaks / Shifts (ppm)	Source(s)
^1H NMR (in CDCl_3)	~4.45 (m, 1H, CH-Br), 2.05-2.12 (m, 2H), 1.89 (m, 4H), 1.65 (m, 2H)	[9]
^{13}C NMR (in CDCl_3)	Data available, confirms 3 distinct carbon environments	[10][11]
Infrared (IR)	Data available for C-H and C-Br stretches	[11]
Mass Spectrometry (MS)	Molecular Ion (M^+): 148/150 (due to Br isotopes)	[9]

Chemical Properties and Reactivity

Bromocyclopentane is a versatile reagent in organic synthesis, primarily owing to the reactivity of the carbon-bromine bond. It is stable under normal conditions but is flammable and incompatible with strong oxidizing agents and strong bases.[1][6]

The compound's reactivity is influenced by the cyclopentane ring structure, which has inherent ring strain. This strain can make it more reactive in certain nucleophilic substitution reactions compared to its six-membered ring counterpart, bromocyclohexane.[12][13]

Bromocyclopentane participates in both nucleophilic substitution ($\text{S}_\text{n}1$ and $\text{S}_\text{n}2$) and elimination ($\text{E}1$ and $\text{E}2$) reactions.

- $\text{S}_\text{n}2$ Reactions:** With strong nucleophiles in aprotic polar solvents (e.g., NaI in acetone), **bromocyclopentane** readily undergoes $\text{S}_\text{n}2$ reactions. The smaller ring size results in less steric hindrance compared to bromocyclohexane, facilitating backside attack by the nucleophile.[14]
- $\text{S}_\text{n}1$ Reactions:** In the presence of weak nucleophiles and protic solvents, $\text{S}_\text{n}1$ reactions can occur. The formation of the secondary cyclopentyl carbocation is a key step. Some studies suggest **bromocyclopentane** is more reactive in $\text{S}_\text{n}1$ reactions than bromocyclohexane due to the relief of ring strain upon forming the carbocation intermediate.[12]

- Elimination Reactions: When treated with a strong, sterically hindered base like potassium tert-butoxide, **bromocyclopentane** undergoes an E2 elimination to yield cyclopentene.[\[15\]](#)
[\[16\]](#)

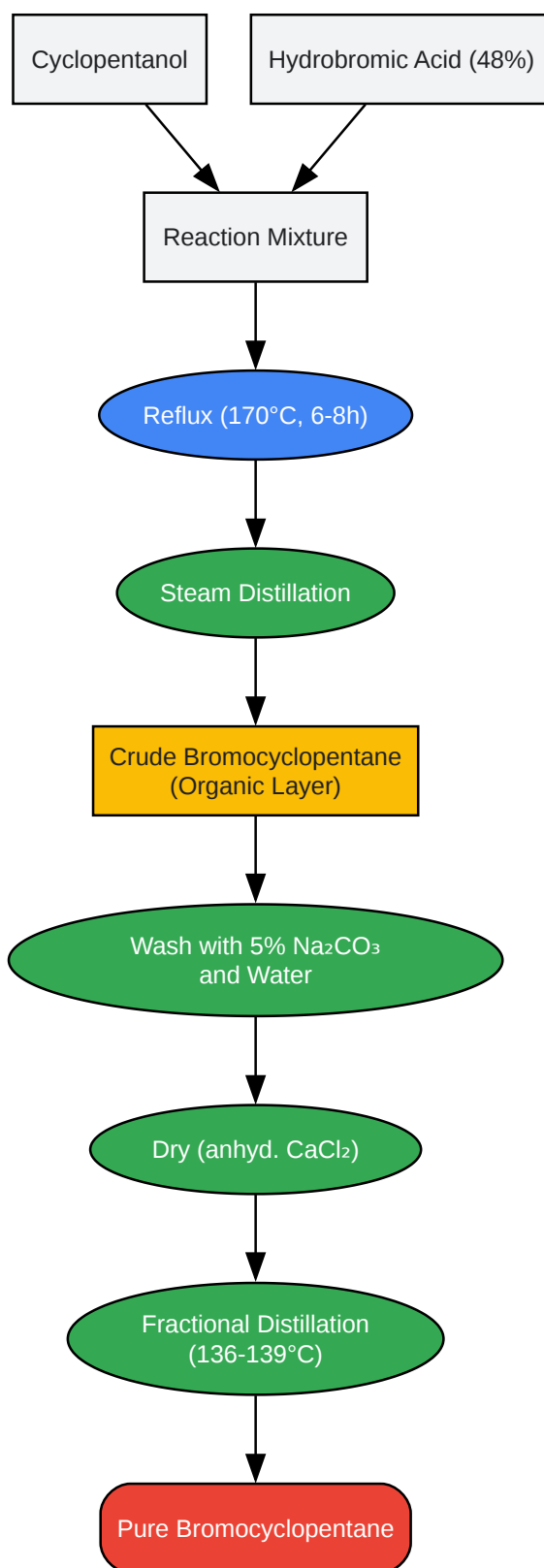
Key Experimental Protocols

Detailed methodologies for the synthesis of **bromocyclopentane** and its use in subsequent key reactions are provided below.

Synthesis of Bromocyclopentane from Cyclopentanol

This procedure details the synthesis via reaction with hydrobromic acid.

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mix cyclopentanol with a 48% solution of hydrobromic acid.[\[1\]](#)[\[17\]](#)
- Reflux: Heat the mixture to reflux at approximately 170 °C and maintain for 6-8 hours.[\[1\]](#)[\[17\]](#)
- Workup: After cooling, perform a steam distillation of the reaction mixture. Collect the distillate and separate the organic (oil) layer.[\[1\]](#)[\[17\]](#)
- Purification: Wash the organic layer with a 5% sodium carbonate solution to neutralize any remaining acid, followed by a water wash. Dry the crude product over anhydrous calcium chloride or magnesium sulfate.[\[1\]](#)[\[17\]](#)
- Final Distillation: Purify the dried product by fractional distillation, collecting the fraction that boils between 136-139 °C to yield pure **bromocyclopentane**.[\[1\]](#)[\[17\]](#)



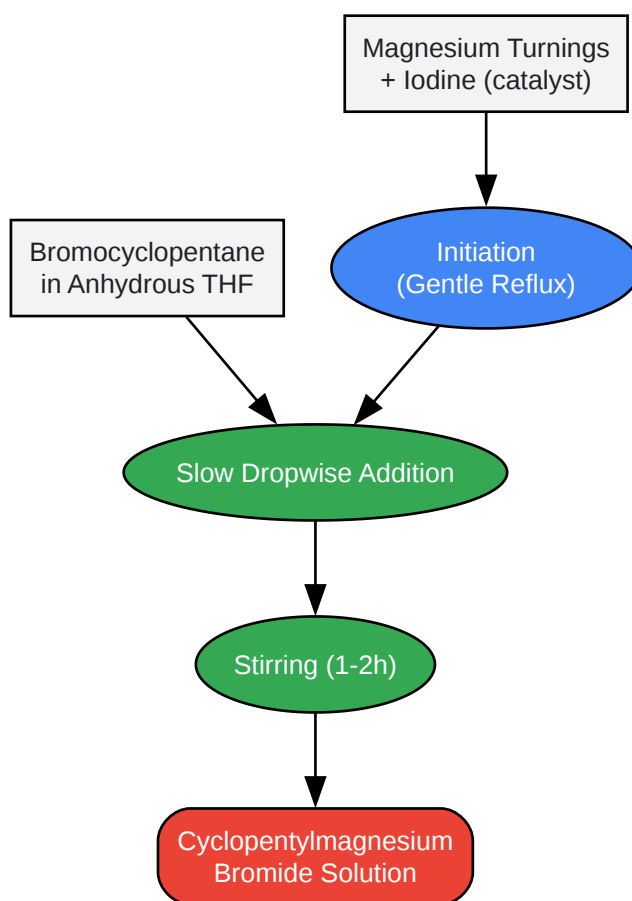
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Caption: Workflow for the synthesis of **bromocyclopentane** from cyclopentanol.

Formation of Cyclopentylmagnesium Bromide (Grignard Reagent)

This is a critical reaction for forming carbon-carbon bonds.

- Preparation: Ensure all glassware is rigorously flame-dried or oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon). Place magnesium turnings in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a stirrer.[\[7\]](#)[\[18\]](#)[\[19\]](#)
- Initiation: Add a small amount of anhydrous solvent (typically tetrahydrofuran or diethyl ether) to cover the magnesium. A crystal of iodine or a few drops of 1,2-dibromoethane can be added to activate the magnesium surface.[\[20\]](#)[\[21\]](#) Add a small portion of a solution of **bromocyclopentane** in the anhydrous solvent to the flask. Initiation is indicated by gentle bubbling, a cloudy appearance, and a slight exotherm.[\[20\]](#)
- Addition: Once the reaction has initiated, add the remaining **bromocyclopentane** solution dropwise at a rate that maintains a gentle reflux. Use a cooling bath if the reaction becomes too vigorous.[\[19\]](#)
- Completion: After the addition is complete, continue to stir the mixture, with gentle heating if necessary, for 1-2 hours to ensure all the magnesium has reacted. The resulting gray, cloudy solution is the Grignard reagent, which should be used promptly.[\[20\]](#)



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Caption: Experimental workflow for the formation of a Grignard reagent.

Reaction with Sodium Nitrite

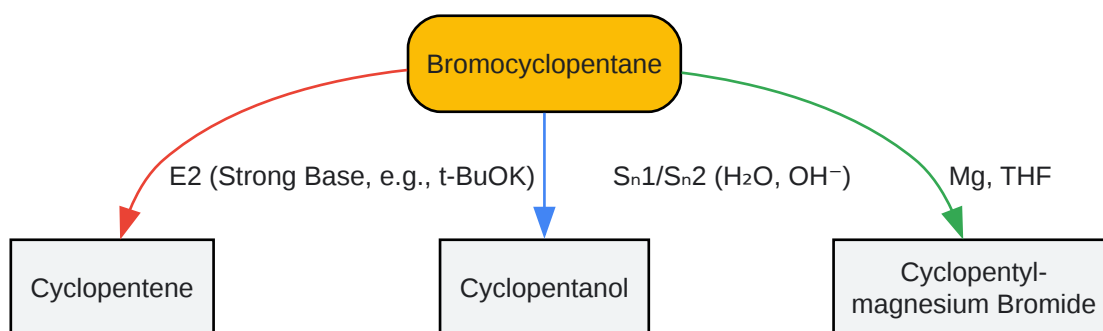
This protocol describes a nucleophilic substitution to form nitrocyclopentane.

- Reaction Setup: In a flask, dissolve sodium nitrite (NaNO_2) in dry dimethyl sulfoxide (DMSO). Cool the solution to 15 °C.[1][18]
- Addition: Add **bromocyclopentane** to the cooled NaNO_2 solution.[1][18]
- Reaction: Stir the mixture at 15 °C for 3 hours.[1][18]
- Workup: Pour the reaction mixture into ice water and extract the product with petroleum ether.[1][18]

- Purification: Wash the combined organic extracts with water, dry over anhydrous magnesium sulfate (MgSO_4), and concentrate under reduced pressure to obtain the product.[1][18]

Common Reaction Pathways

Bromocyclopentane serves as a precursor to several other cyclopentane derivatives through substitution and elimination reactions.



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Caption: Key reaction pathways starting from **bromocyclopentane**.

Safety and Handling

Bromocyclopentane is a flammable liquid and vapor.[6] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[6][22] Personal protective equipment, including safety glasses, gloves, and a lab coat, is mandatory.[6] It is incompatible with strong oxidizing agents and strong bases.[1][6] Store in a cool, dry, well-ventilated place in a tightly sealed container.[23] In case of skin contact, immediately rinse the affected area with water.[6]

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